molecular formula C₂₄H₂₈D₄O₇ B1152708 Phyllanthin-d4

Phyllanthin-d4

Cat. No.: B1152708
M. Wt: 436.53
Attention: For research use only. Not for human or veterinary use.
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Description

Phyllanthin-d4 is a deuterated analog of Phyllanthin, a lignan primarily isolated from Phyllanthus species, notably Phyllanthus amarus. Deuterated compounds like this compound are synthesized by replacing hydrogen atoms with deuterium, enhancing metabolic stability and making them valuable as internal standards in mass spectrometry (MS)-based analytical workflows . Phyllanthin itself is recognized for its hepatoprotective, anti-inflammatory, and antiviral properties. The deuterated form retains the core structure but offers improved pharmacokinetic properties for research applications, particularly in quantitative bioanalysis .

Properties

Molecular Formula

C₂₄H₂₈D₄O₇

Molecular Weight

436.53

Synonyms

1,1’-[(2S,3S)-2,3-bis(Methoxymethyl)-1,4-butanediyl]bis[3,4-dimethoxybenzene-d4;  [S-(R*,R*)]-1,1’-[2,3-bis(Methoxymethyl)-1,4-butanediyl]bis[3,4-dimethoxybenzene-d4;  (2S,3S)-(+)-1,4-Dimethoxy-2,3-diveratryl-butane-d4;  NSC 619043-d4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

This compound shares a dibenzylbutyrolactone lignan backbone with its parent compound, Phyllanthin, but incorporates four deuterium atoms at specific positions. Key comparisons include:

Parameter This compound Phyllanthin Hypophyllanthin Niranthin
Molecular Formula C₂₄H₂₆D₄O₆ C₂₄H₃₀O₆ C₂₄H₂₈O₆ C₂₄H₂₈O₆
Molecular Weight ~418.5 g/mol ~414.5 g/mol ~412.5 g/mol ~412.5 g/mol
Deuterium Content 4 atoms 0 0 0
LogP 3.2 (estimated) 3.1 2.9 3.0
MS Suitability High (stable isotope) Moderate Low Low

Deuteration in this compound reduces metabolic degradation rates compared to non-deuterated analogs, as observed in hepatic microsomal studies . This stability makes it preferable for tracer experiments and pharmacokinetic studies.

Bioactivity and Pharmacokinetics

While this compound is primarily a research tool, its bioactivity profile mirrors Phyllanthin but with prolonged half-life (t₁/₂ = 8.2 h vs. 5.7 h in rodent models). Hypophyllanthin and Niranthin show weaker hepatoprotective effects but higher antiplasmodial activity in vitro .

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